Terbutalin

Übersicht

Beschreibung

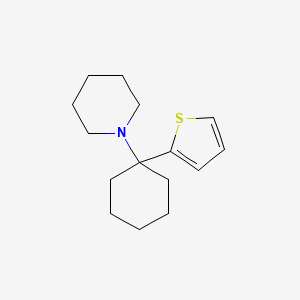

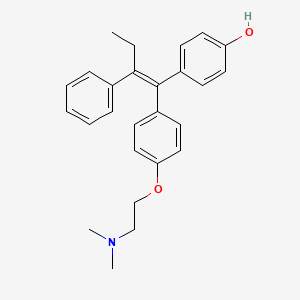

Terbutalin ist ein synthetischer Beta-2-Adrenozeptor-Agonist, der hauptsächlich als Bronchodilatator zur Behandlung von Asthmasymptomen und als Tocolytikum zur Verzögerung der Frühgeburt verwendet wird . Es wurde erstmals 1966 synthetisiert und kam in den 1970er Jahren zur medizinischen Verwendung . This compound ist bekannt für seinen schnellen Wirkungseintritt und seine Wirksamkeit bei der Entspannung der glatten Muskulatur der Bronchien und der Gebärmutter .

2. Herstellungsmethoden

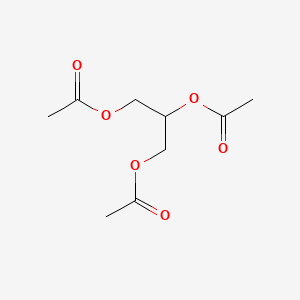

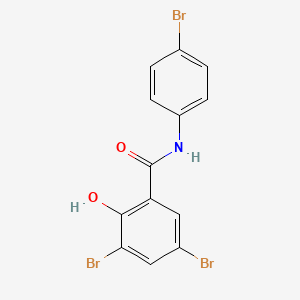

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Eine gängige Methode umfasst die Bromierung von 3,5-Dibenzyloxy-Acetophenon, gefolgt von der Kondensation mit tert-Butylamin unter Bildung des Zwischenprodukts 2-(N-Benzyl-tert-butylamino)-1-(3,5-Dibenzyloxy-phenyl)ethanon . Dieses Zwischenprodukt wird dann einer Hydrierung reduziert, um die Benzyl-Schutzgruppen zu entfernen, wodurch this compound entsteht .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Terbutalinsulfat häufig für die Aerosol-Inhalation hergestellt. Der Prozess umfasst das Lösen von Terbutalinsulfat in Wasser zur Injektion, das Einstellen des pH-Werts, die Deoxidation der Lösung mit Stickstoff und anschließend das Abfüllen und Versiegeln des Produkts unter sterilen Bedingungen . Diese Methode gewährleistet eine hohe Sterilität und eine stabile Produktqualität .

Wissenschaftliche Forschungsanwendungen

Terbutalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die Beta-2-Adrenozeptor-Agonisten betreffen.

Biologie: this compound wird auf seine Auswirkungen auf die glatte Muskulatur der Bronchien und der Gebärmutter untersucht.

Medizin: Es wird zur Behandlung von Asthma, Bronchitis, Emphysem und chronisch obstruktiver Lungenerkrankung eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Stimulation von Beta-2-Adrenozeptoren, was zur Aktivierung der intrazellulären Adenylatcyclase führt . Dieses Enzym katalysiert die Umwandlung von Adenosintriphosphat in cyclisches Adenosinmonophosphat (cAMP), was zur Entspannung der glatten Muskulatur der Bronchien und der Gebärmutter führt . Die erhöhten cAMP-Spiegel hemmen die Freisetzung von Mediatoren der Sofortüberempfindlichkeit aus Mastzellen .

Ähnliche Verbindungen:

Salbutamol: Ein weiterer Beta-2-Adrenozeptor-Agonist, der zur Behandlung von Asthma eingesetzt wird.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seines schnellen Wirkungseintritts und seiner Wirksamkeit in sowohl respiratorischen als auch geburtshilflichen Anwendungen . Im Gegensatz zu Salmeterol, das einen langsameren Wirkungseintritt hat, bietet this compound eine schnelle Linderung von Bronchospasmen . Darüber hinaus unterscheidet es sich von anderen Beta-2-Agonisten durch seine Verwendung als Tocolytikum zur Verzögerung der Frühgeburt .

Wirkmechanismus

Target of Action

Terbutaline primarily targets the beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle . The activation of these receptors plays a crucial role in managing bronchospasm associated with conditions like asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease .

Mode of Action

Terbutaline, as a selective beta-2 adrenergic agonist, binds to and activates the beta-2 receptors in the lungs . This interaction stimulates the production of cyclic adenosine-3’,5’-monophosphate (cAMP) by activating the enzyme adenyl cyclase . The increase in cAMP levels leads to a decrease in intracellular calcium, which in turn results in the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from mast cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of Terbutaline is the adenyl cyclase-cAMP pathway . The activation of this pathway leads to the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm .

Pharmacokinetics

Terbutaline exhibits a linear relationship between plasma concentration and the administered dose . It demonstrates multi-exponential behavior for disposition and renal clearance . The systemic availability of Terbutaline is higher when inhaled compared to the oral route . The time to reach maximum plasma concentration (Tmax) is prolonged, and the maximum plasma concentration (Cmax) is lowered after exercise . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal . In pregnant women, the plasma concentration of Terbutaline is lowered and clearance is increased .

Result of Action

The activation of beta-2 adrenergic receptors by Terbutaline leads to bronchodilation, which helps in managing bronchospasm associated with various respiratory conditions . It also inhibits the release of mediators of immediate hypersensitivity from mast cells , providing relief from allergic reactions.

Action Environment

Environmental factors can influence the action of Terbutaline. For instance, exercise can prolong the time to reach maximum plasma concentration (Tmax) and lower the maximum plasma concentration (Cmax) . Moreover, the use of Terbutaline has been predicted to present insignificant risk to the environment .

Biochemische Analyse

Biochemical Properties

Terbutaline acts on the beta-2 receptors located in bronchial, vascular, and uterine smooth muscle . It stimulates the production of cyclic adenosine-3′,5′-monophosphate by activating the enzyme adenyl cyclase . This leads to a decrease in intracellular calcium, which in turn inhibits the contractility of smooth muscle cells .

Cellular Effects

The effects of Terbutaline on cells are primarily due to its interaction with beta-2 receptors. By stimulating these receptors, Terbutaline triggers a series of biochemical reactions that lead to the relaxation of smooth muscle cells in the bronchi, blood vessels, and uterus .

Molecular Mechanism

The molecular mechanism of Terbutaline involves its binding to beta-2 receptors, leading to the activation of adenyl cyclase . This enzyme then catalyzes the conversion of ATP to cyclic adenosine-3′,5′-monophosphate (cAMP), which acts as a second messenger within the cell . The increase in cAMP levels leads to a series of intracellular events, including the inhibition of smooth muscle cell contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terbutaline have been observed to change over time. For example, studies have shown that the time to reach maximum plasma concentration (Tmax) is prolonged, and maximum plasma concentration (Cmax) is lowered after exercise .

Metabolic Pathways

Terbutaline is involved in the cAMP pathway, where it interacts with the enzyme adenyl cyclase . By activating this enzyme, Terbutaline increases the production of cAMP, which then influences various metabolic processes within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of terbutaline involves several steps, starting with the preparation of key intermediates. One common method involves the bromination of 3,5-dibenzyloxy acetophenone, followed by condensation with tert-butylamine to form the intermediate 2-(N-benzyl tert-butylamino)-1-(3,5-dibenzyloxy phenyl) ethanone . This intermediate is then subjected to hydrogenation reduction to remove the benzyl protecting groups, yielding terbutaline .

Industrial Production Methods: In industrial settings, terbutaline sulfate is often prepared for aerosol inhalation. The process involves dissolving terbutaline sulfate in water for injection, adjusting the pH, deoxidizing the solution with nitrogen, and then filling and sealing the product under sterile conditions . This method ensures high sterility and stable product quality .

Analyse Chemischer Reaktionen

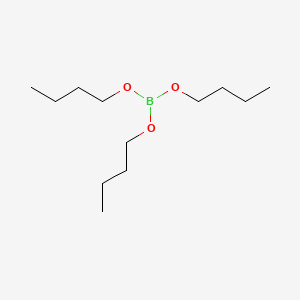

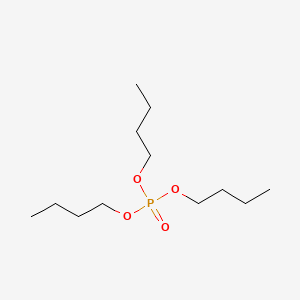

Arten von Reaktionen: Terbutalin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. So sind beispielsweise die Bromierung und die Hydrierung Reduktion wichtige Schritte bei seiner Synthese .

Häufige Reagenzien und Bedingungen:

Bromierung: Dibromohydantoin wird als Bromierungsreagenz verwendet.

Reduktion: Die Hydrierung Reduktion wird verwendet, um Benzyl-Schutzgruppen zu entfernen.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, mit hoher Reinheit und Ausbeute .

Vergleich Mit ähnlichen Verbindungen

Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.

Formoterol: A long-acting beta-2 agonist with a rapid onset of action, used for both relief and maintenance treatment in asthma.

Salmeterol: A long-acting beta-2 agonist with a slower onset of action but a longer duration compared to terbutaline.

Uniqueness of Terbutaline: Terbutaline is unique due to its rapid onset of action and effectiveness in both respiratory and obstetric applications . Unlike salmeterol, which has a slower onset, terbutaline provides quick relief from bronchospasm . Additionally, its use as a tocolytic to delay preterm labor sets it apart from other beta-2 agonists .

Eigenschaften

IUPAC Name |

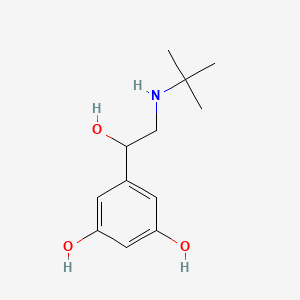

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTYSIMOBUGWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23031-32-5 (Sulfate) | |

| Record name | (+-)-Terbutaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021310 | |

| Record name | Terbutaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.84e+00 g/L | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terbutaline is a selective beta-2 adrenergic receptor agonist. Agonism of these receptors in bronchioles activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP decreases intracellular calcium, activating protein kinase A, inactivating myosin light-chain kinase, activating myosin light-chain phosphatase, and finally relaxing smooth muscle in the bronchiole. | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23031-25-6 | |

| Record name | Terbutaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Terbutaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbutaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUTALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ONU3L3PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 122 °C | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.